N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multi-step organic synthesis. One common route includes:
Formation of the Furo[2,3-c]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.
Introduction of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, using reagents like ethyl bromide or ethyl iodide.
Formation of the Tetrahydrothiophene Ring: This step may involve the cyclization of a thioether precursor under oxidative conditions.
Amide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fused heterocyclic structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology
Biologically, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties due to its ability to interact with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
Furo[2,3-c]pyridine Derivatives: These compounds share the core structure but differ in the substituents attached, leading to variations in their chemical and biological properties.
Tetrahydrothiophene Derivatives: Compounds with similar sulfur-containing rings but different substituents, affecting their stability and reactivity.
Uniqueness
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its combination of a fused heterocyclic core with a tetrahydrothiophene ring and a carboxamide group. This combination imparts distinct chemical properties and potential biological activities not seen in simpler analogs.
Properties
IUPAC Name |
1,1-dioxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(11-3-8-22(19,20)9-11)15-4-6-16-5-1-10-2-7-21-12(10)14(16)18/h1-2,5,7,11H,3-4,6,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQPZJLZFYHVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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